Dinonyl adipate

Description

Contextualizing Dinonyl Adipate (B1204190) within Contemporary Industrial Chemistry Research

Dinonyl adipate (DNA) is a significant compound in industrial chemistry, primarily recognized for its role as a plasticizer. nih.govsolubilityofthings.com It belongs to the chemical class of diesters, formed through the esterification of adipic acid with nonyl alcohol. nih.govsolubilityofthings.com Its principal application is to enhance the flexibility, durability, and low-temperature performance of various polymers. solubilityofthings.comgoogle.comunivarsolutions.com

In contemporary research, this compound is frequently investigated as a high-performance plasticizer for materials such as polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, ethyl cellulose resins, and polystyrene resins. nih.govgoogle.com A key driver for this research is its ability to impart desirable properties where low-temperature flexibility is critical. google.comunivarsolutions.com Modern industrial chemistry often focuses on developing alternatives to regulated plasticizers like certain ortho-phthalates, and adipate esters, including this compound, are prominent in this field. nih.govgoogle.com Research also delves into optimizing its synthesis, which is typically achieved by the esterification of adipic acid with n-nonyl alcohol or through the transesterification of other adipate esters. nih.gov The compound's physical properties, such as its liquid state at room temperature, high boiling point, and low vapor pressure, make it a subject of continuous study for processability and performance in final products like films, wire insulation, and artificial leathers. nih.govspecialchem.com

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₄₆O₄ | nih.gov |

| Molecular Weight | 398.6 g/mol | nih.gov |

| Physical State | Colorless liquid | nih.govunivarsolutions.com |

| Boiling Point | 201-210 °C @ 1 mm Hg | nih.gov |

| Density | 0.926 g/cm³ @ 25 °C | nih.govchemsrc.com |

| Flash Point | 188.6 °C | chemsrc.com |

| Refractive Index | 1.4523 @ 20 °C/D | nih.gov |

Historical Development of Research Perspectives on Adipate Esters

Research into adipate esters is part of the broader history of polymer science and the development of plasticizers. Adipic acid, a dicarboxylic acid, became a key building block for various industrial polymers, most notably Nylon 6,6, and its use expanded into the production of plasticizers. straitsresearch.combiorxiv.org The global market for adipic acid was substantial, driving research into its various derivatives, including adipate esters. biorxiv.org

Historically, the focus was on achieving desired mechanical properties in plastics, and esters of adipic acid were found to be effective. Early literature, such as a comprehensive bibliography from 1930-1981, lists this compound among other adipate esters as subjects of scientific and industrial interest. epa.gov The primary research perspective was on their utility in improving the workability and flexibility of PVC. mst.dk Adipate esters like di(2-ethylhexyl) adipate (DEHA) and this compound were studied for their performance benefits, particularly their ability to confer better low-temperature properties compared to phthalates. biorxiv.orgmst.dk As scientific understanding and regulatory landscapes evolved, research began to shift, leading to a greater emphasis on the specific performance characteristics and environmental behavior of these compounds, setting the stage for more recent investigations. epa.govmdpi.com The development of biocatalytic synthesis routes using enzymes like lipases for ester production also marks a significant evolution in the research field, driven by a move towards more sustainable "Green Chemistry" processes. nih.govnih.gov

Current Research Landscape and Emerging Scholarly Interests for this compound

The current research landscape for this compound is multifaceted, extending beyond its basic application as a plasticizer. A significant area of emerging interest is in the development of more environmentally friendly and high-performance formulations. Researchers are investigating novel isomeric mixtures of dinonyl adipates to create plasticizers with superior cold-elastic properties and high compatibility with PVC, aiming to reduce plasticizer migration or "sweating" from the final product. google.com

Another critical research frontier is human biomonitoring and metabolism. A recent study on diisononyl adipate (DINA), a complex mixture of isomers of which this compound is a component, provided the first data on its human metabolism. nih.gov This research identified specific oxidized monoester metabolites, such as mono-(hydroxyisononyl) adipate (OH-MINA), and developed advanced analytical methods (online-SPE-LC-MS/MS) for their detection in urine. nih.gov Such studies are crucial for understanding the fate of these compounds and are indicative of a scholarly trend towards assessing the complete lifecycle of industrial chemicals.

Furthermore, there is growing interest in the biodegradability and sustainability of adipate esters. solubilityofthings.comnih.gov Some studies have explored the role of microorganisms in the degradation of plasticizers. For instance, one investigation identified an alkyl adipate as a constituent in the fermentation broth of a marine-derived fungus, Penicillium roqueforti, suggesting a potential role for the fungus in the degradation of plastic materials. This aligns with broader research into developing bio-based adipic acid and biodegradable plasticizers to create more sustainable polymer systems. straitsresearch.comnih.gov The development of advanced analytical methods, often involving gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS), continues to be a vital supporting area of research, enabling the precise quantification of these esters in various matrices. mdpi.comresearchgate.net

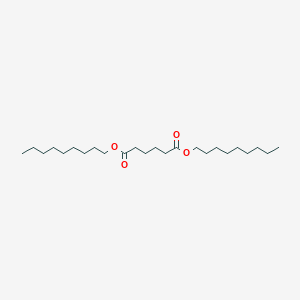

Structure

2D Structure

Properties

IUPAC Name |

dinonyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-17-21-27-23(25)19-15-16-20-24(26)28-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYAGHSNPUBKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059743 | |

| Record name | Dinonyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Solid; [MSDSonline] | |

| Record name | Di-n-nonyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

201-210 °C @ 1 mm Hg, BP: 230 °C @ 5 mm Hg | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.926 @ 25 °C | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000331 [mmHg] | |

| Record name | Di-n-nonyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

151-32-6, 72379-06-7 | |

| Record name | 1,6-Dinonyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-nonyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, di-C9-11-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072379067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinonyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, di-C9-11-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinonyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759V5UGS1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Process Optimization for Dinonyl Adipate

Advanced Synthetic Routes and Esterification Studies of Hexanedioic Acid Esters

The synthesis of dinonyl adipate (B1204190) and other hexanedioic acid esters typically involves the direct esterification of hexanedioic acid (adipic acid) with the corresponding alcohol. ontosight.ai A common manufacturing method involves the reaction of adipic acid with nonyl alcohol. nih.gov An alternative route is the transesterification of dimethyl or diethyl adipate with nonyl alcohol. nih.gov The reaction with adipic acid is generally conducted at temperatures between 150 to 300°C, with a preferred range of 200 to 250°C. google.com To drive the reaction towards completion, the water formed during esterification is continuously removed, often by bubbling an inert gas like nitrogen through the reaction mixture. google.com

The synthesis of the precursor, adipic acid, is also a critical aspect. It is often produced from a mixture of cyclohexanone (B45756) and cyclohexanol, known as KA oil, which is then oxidized with nitric acid. atamanchemicals.com

Catalytic Systems and Reaction Mechanisms in Dinonyl Adipate Synthesis

The choice of catalyst is crucial in the synthesis of adipate esters. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are traditionally used. google.comrevmaterialeplastice.ro While effective, these catalysts can lead to corrosion and the formation of byproducts, necessitating neutralization and complex purification steps. researchgate.netsciencemadness.org

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have gained prominence. These include:

Metal Oxides: Zinc oxide is noted as an affordable, environmentally friendly, and effective catalyst for the esterification of carboxylic acids with alcohols in the absence of a solvent. mdpi.com

Ion-Exchange Resins: Acidic ion-exchange resins can be used, offering the advantage of easy separation from the reaction mixture by filtration. researchgate.net

Solid Superacids: Magnetic nanometer-sized solid superacids, such as SO42-/Fe3O4-ZrO2, have been developed for the synthesis of dioctyl adipate, demonstrating high conversion rates and the ability to be magnetically separated and recycled. researchgate.net

Immobilized Lipases: Enzymatic catalysis using immobilized lipases, such as Eversa® Transform, presents a green alternative. researchgate.net In the synthesis of diisononyl adipate from adipic acid and isononyl alcohol, 100% conversion was achieved within 6 hours under optimized conditions, including the use of a vacuum to remove water. researchgate.net

The following table summarizes various catalytic systems used in the synthesis of adipate esters:

| Catalyst Type | Specific Example(s) | Key Features | Reference |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Traditional, effective but can cause corrosion and byproduct formation. | google.comrevmaterialeplastice.ro |

| Heterogeneous (Metal Oxide) | Zinc Oxide | Environmentally friendly, affordable, allows for solvent-free reactions. | mdpi.com |

| Heterogeneous (Solid Superacid) | SO42-/Fe3O4-ZrO2 | High conversion rates, magnetically separable and recyclable. | researchgate.net |

| Heterogeneous (Enzyme) | Immobilized Lipase (Eversa® Transform) | Green alternative, high conversion under mild conditions. | researchgate.net |

Process Intensification Strategies and Green Chemistry Principles in this compound Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net In ester synthesis, reactive distillation (RD) is a prime example, combining reaction and separation in a single unit. researchgate.netgoogle.com This technique is particularly beneficial for equilibrium-limited reactions like esterification, as the continuous removal of a product (water) shifts the equilibrium, leading to higher conversion rates. researchgate.netresearchgate.net However, challenges such as the removal of water and the separation of azeotropes of ester-alcohol-water mixtures need to be addressed. researchgate.net

The application of green chemistry principles is increasingly important in plasticizer production to minimize environmental impact. mdpi.comresearchgate.net Key principles applicable to this compound synthesis include:

Use of Renewable Feedstocks: Utilizing bio-based sources for adipic acid and nonyl alcohol can reduce reliance on petroleum-based materials. mdpi.com

Catalysis: Employing recyclable heterogeneous or biocatalysts instead of corrosive homogeneous acids reduces waste and energy consumption associated with purification. mdpi.commdpi.com

Energy Efficiency: Technologies like microwave irradiation have been shown to intensify the synthesis of fatty acid esters, achieving high yields in significantly shorter reaction times compared to conventional heating. ui.ac.id For instance, a microwave-assisted synthesis of fatty acid isopropyl esters yielded 80.5% in 5 minutes, while conventional methods took 150 minutes for a 72.2% yield. ui.ac.id

Waste Prevention: Designing synthetic routes that maximize atom economy and minimize byproduct formation is a core tenet. mdpi.com

Refining and Purification Techniques for this compound and Related Esters

After synthesis, the crude ester product contains impurities such as unreacted starting materials, catalyst residues, and colored byproducts that must be removed to meet quality specifications. sciencemadness.org

Post-Synthesis Treatment and Quality Enhancement Processes

The initial purification steps for high-boiling esters like this compound typically involve neutralization and washing.

Neutralization and Washing: The crude reaction mixture is first neutralized to remove acidic catalysts like sulfuric acid. google.com This is often done by washing with a dilute alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate. google.comsciencemadness.org This is followed by water washes to remove residual alkali, salts, and any remaining water-soluble impurities. sciencemadness.org

Dealcoholization: Excess alcohol (nonyl alcohol) is removed from the washed ester. google.com This is typically achieved through distillation, often under vacuum to reduce the required temperature and prevent thermal degradation of the ester. google.com

Stripping and Dehydration: Steam stripping under reduced pressure can be employed to remove volatile impurities. dtic.mil Dehydration by heating under vacuum helps to remove the last traces of water. dtic.mil A simultaneous treatment involving vacuum steaming and peracid decolorization at temperatures above 120°C has been shown to be highly effective for purifying various ester plasticizers, including adipates. google.com

Methodologies for Impurity Removal and Product Purity Assurance

Final purification aims to remove trace impurities and improve properties like color and stability.

Adsorption: Treatment with solid adsorbents is a common method for color and impurity removal. A mixture of agents like calcium oxide, magnesium oxide, activated carbon, and silica (B1680970) can be used to neutralize residual acidity and adsorb impurities. google.com The mixture is stirred and then filtered to yield the purified ester.

Distillation: For high-boiling esters, vacuum distillation is a crucial purification step to separate the final product from non-volatile impurities and tars that may have formed during the reaction. sciencemadness.orgmacbeth-project.eu

Advanced Separation Techniques: Other technologies that can be applied for plasticizer purification include liquid-liquid extraction, filtration, gravity settling, and centrifugation. google.com For separating esters from alcohol/water mixtures, techniques like extractive distillation and salting-out have been explored to break azeotropes and improve separation efficiency. researchgate.net

The following table outlines common purification steps for adipate esters:

| Purification Step | Description | Impurities Removed | Reference |

|---|---|---|---|

| Neutralization & Washing | Washing with dilute alkali followed by water. | Acid catalyst, partial esters, unreacted acids. | google.comsciencemadness.org |

| Dealcoholization | Distillation, typically under vacuum. | Excess alcohol. | google.comgoogle.com |

| Adsorption | Treatment with agents like activated carbon and silica. | Color bodies, trace acidic impurities. | google.com |

| Distillation | Vacuum distillation of the final product. | High-boiling impurities, tars. | sciencemadness.orgmacbeth-project.eu |

| Steam Stripping | Passing steam through the ester under vacuum. | Volatile impurities. | dtic.milgoogle.com |

Environmental Fate and Transport Dynamics of Dinonyl Adipate

Environmental Distribution and Partitioning Behavior of Dinonyl Adipate (B1204190)

The movement and final destination of dinonyl adipate in the environment are governed by its inherent physical and chemical properties. europa.eu These properties determine how the compound partitions between air, water, soil, and sediment.

Atmospheric Transport and Degradation Pathways (e.g., Phototransformation in Air)

Once released into the atmosphere, this compound is not expected to persist indefinitely. Its fate is largely determined by reactions with hydroxyl radicals, which are naturally present in the air. This process, known as phototransformation, breaks down the compound. europa.eu The rate of this degradation is influenced by factors such as the concentration of hydroxyl radicals and sunlight intensity. cpsc.gov Due to its physical properties, this compound can exist in the atmosphere in both vapor and particulate phases, and can be removed from the air through wet and dry deposition. cpsc.gov

Soil Sequestration and Mobility in Terrestrial Environments

In terrestrial environments, this compound is expected to bind to soil particles, particularly those rich in organic matter. diva-portal.org This sequestration can limit its mobility and leaching into groundwater. However, the extent of its movement through the soil profile depends on various factors, including soil type, organic matter content, and the amount of rainfall. cdc.gov The potential for long-term accumulation in soil exists, which can impact soil-dwelling organisms. lancs.ac.uk

Biodegradation and Biotransformation Mechanisms of this compound

The breakdown of this compound by living organisms, particularly microorganisms, is a critical process in its environmental degradation. diva-portal.org

Microbial Degradation Pathways and Metabolite Identification in Water and Soil

Microorganisms in water and soil can use this compound as a source of carbon and energy, leading to its biodegradation. nih.govmdpi.com This process typically begins with the breakdown of the ester bonds, a reaction often facilitated by enzymes. srce.hr Research has identified several metabolites that are formed during the microbial degradation of similar adipates. These include mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). researchgate.netnih.gov The ultimate breakdown product is believed to be adipic acid, which can be further metabolized. researchgate.net The efficiency of this biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other nutrients. aesacademy.org

Table 1: Identified Metabolites of this compound

| Metabolite Name | Abbreviation |

|---|---|

| Mono(hydroxy-isononyl) adipate | OH-MINA |

| Mono(oxo-isononyl) adipate | oxo-MINA |

| Mono(carboxy-isooctyl) adipate | cx-MIOA |

| Adipic acid | AA |

Data sourced from studies on structurally similar adipates. researchgate.netnih.gov

Enzymatic Degradation Processes in Environmental Matrices

The initial and often rate-limiting step in the biodegradation of this compound is enzymatic hydrolysis. nih.gov Enzymes such as lipases and esterases, which are commonly found in the environment, can catalyze the cleavage of the ester bonds in the this compound molecule. ucl.ac.uknih.govrsc.org This enzymatic action breaks the larger molecule into smaller, more water-soluble compounds, such as adipic acid and nonyl alcohol, which can then be more readily utilized by a wider range of microorganisms. researchgate.netnih.gov The effectiveness of these enzymes is dependent on factors like temperature, pH, and the specific structure of the this compound isomer. europa.eu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diisononyl adipate |

| Adipic acid |

| Mono(hydroxy-isononyl) adipate |

| Mono(oxo-isononyl) adipate |

| Mono(carboxy-isooctyl) adipate |

| Nonyl alcohol |

| Di(2-ethylhexyl) adipate |

| Di-n-butyl adipate |

| Dimethyl adipate |

| Divinyl adipate |

| Poly(glycerol adipate) |

| Di-isononyl phthalate (B1215562) |

| Mono-isononyl adipate |

| Diethyl adipate |

| Ethyl adipate |

| Diethyl oxalate |

| Oxalic acid |

| Dihexyl adipate |

| Diisobutyl adipate |

| Diisodecyl adipate |

| Diisooctyl adipate |

| Diisopropanolamine Adipate |

| Diisopropyl adipate |

| Dimethoxyethyl adipate |

| Dioctyl Adipate |

| Diphenyl adipate |

| Dipropyl adipate |

| Distarch adipate |

| Ethyl hydrogen adipate |

| Ethylene glycol |

| Glycerol |

| Stearic acid |

| Indomethacin |

| Methotrexate |

| Ibuprofen |

| Benzene |

| Toluene |

| Ethylbenzene |

| Xylene |

| Naphthalene |

| Anthracene |

| Benzo(a)pyrene |

| Phenanthrene |

| Polyethylene |

| Polystyrene |

| Polypropylene |

| Polyvinyl chloride |

| Polyurethane |

| Poly(ethylene terephthalate) |

| Poly(butylene adipate-co-terephthalate) |

| Furan-2,5-dicarboxylic acid |

| Poly(butylene adipate-co-furanoate) |

| Terephthalic acid |

| Carbon dioxide |

| Methane |

| Water |

| Hydrogen peroxide |

| Acetyl tri-n-butyl citrate |

| 1,2-cyclohexanedicarboxylic acid, dinonyl ester |

| Trioctyl trimellitate |

| Di(2-ethylhexyl) terephthalate |

| Di-ethylhexylphthalate |

| Isosorbide |

| Benzylbutyl phthalate |

| Dibutyl phthalate |

| Mono-hexyl phthalate |

| Monobenzyl phthalate |

| Mono-octyl phthalate |

| Mono-ethylhexyl phthalate |

| Mono-butyl phthalate |

| Mono-cyclohexyl phthalate |

| 4-tert-octylphenol |

| 4-chloro-3-methylphenol |

| 2,4-dichlorophenol |

| 2-phenylphenol |

| Resorcinol |

| Diheptyl ether |

| Dinonyl ether |

| Didecyl ether |

| Dipropylene glycol dibenzoate |

| Alkanes, C14-17, chloro |

| Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate |

| 2,2,4-trimethyl-1,3 pentanediol (B8720305) di-isobutyrate |

| Diethylene glycol dibenzoate |

| Hexanedioic acid, polymer with 1,4-butanediol (B3395766) and 2,2-dimethyl-1,3-propanediol, isononyl ester |

| Epoxidised soybean oil |

| 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich |

| Tris-2-ethylhexyl trimellitate |

| Dioctyl phthalate |

| Dicyclohexyl phthalate |

| Dimethoxyethyl phthalate |

| Bis-2-ethoxyethyl ester |

| Di-n-hexyl phthalate |

| Bis-2-butoxyethyl phthalate |

| Dipentyl phthalate |

| Bisphenol S |

| Tri-n-butyl phosphate |

| Tricresyl phosphate |

| Triethyl phosphate |

| Di-n-pentyl phthalate |

Bioaccumulation and Trophic Transfer of this compound

Bioaccumulation is the process by which organisms can take up contaminants, such as this compound, more rapidly than their bodies can remove them, leading to a buildup of the substance in their tissues. albert.io Trophic transfer, or biomagnification, is the incremental increase in the concentration of a substance at each successive level of a food chain. albert.iomiami.edu

Bioaccumulation Potential in Aquatic Organisms and Sediment-Dwelling Biota

The potential for this compound to accumulate in aquatic life is a key aspect of its environmental risk profile. Aquatic organisms can be exposed to this compound through contaminated water, sediment, and their diet.

Research Findings in Aquatic Environments:

While specific studies on the bioaccumulation of this compound in a wide range of aquatic species are limited, the behavior of similar compounds, like phthalate esters, provides some insight. Phthalates, a class of chemicals to which adipates are related, have been shown to bioaccumulate in aquatic organisms. sfu.ca The extent of this accumulation can be influenced by factors such as the organism's lipid content, as these compounds are often lipophilic (fat-soluble).

For sediment-dwelling organisms, also known as benthic invertebrates, the sediment acts as a significant reservoir for organic contaminants. sfu.ca These organisms are in constant contact with sediment and can accumulate chemicals present in it. sfu.ca The transfer of these contaminants from sediment to benthic organisms is a critical step in the potential transfer to higher trophic levels, as these invertebrates are a food source for many fish species. sfu.ca

The Biota-Sediment Accumulation Factor (BSAF) is a metric used to describe the ratio of the concentration of a chemical in an organism to its concentration in the sediment. sfu.ca While specific BSAF values for this compound are not widely available in the reviewed literature, the general principles of sediment-organism interaction suggest a potential for accumulation.

Interactive Data Table: Bioaccumulation Metrics for Adipates and Related Compounds

| Compound/Group | Organism Type | Metric | Value/Observation | Reference |

| Phthalate Esters | Aquatic Organisms | BAF/BCF | Can exceed 5000 in some cases | sfu.ca |

| Organic Contaminants | Benthic Invertebrates | BSAF | Varies based on chemical and organism | sfu.ca |

Note: This table includes data on related compounds due to the limited specific data on this compound. BAF (Bioaccumulation Factor) and BCF (Bioconcentration Factor) are measures of a chemical's tendency to concentrate in an organism from water. BSAF relates the contaminant concentration in the organism to that in the sediment.

Uptake and Accumulation in Terrestrial Organisms

The uptake and accumulation of this compound in terrestrial ecosystems are less studied than in aquatic environments. However, the pathways of exposure are understood to be through contaminated soil, air, and diet.

Research on Terrestrial Accumulation:

Plants can absorb plasticizers from the soil through their roots and from the atmosphere via their leaves. lancs.ac.uk Once inside the plant, these chemicals can accumulate in various tissues. lancs.ac.uk This represents a potential entry point for this compound into the terrestrial food chain.

Studies on other plasticizers have shown that they can be detected in various agricultural crops. researchgate.net The consumption of these plants by herbivores and subsequent consumption of herbivores by carnivores can lead to the transfer of these compounds through the food web.

For soil-dwelling organisms, such as earthworms, direct contact with and ingestion of contaminated soil is the primary route of exposure. The EU Risk Assessment Report on a similar compound, di-isononyl phthalate (DINP), considered the exposure of predators through the consumption of earthworms. europa.eu

Potential for Biomagnification in Ecological Food Chains

Biomagnification occurs when the concentration of a substance increases as it moves up the food chain. miami.edutaylorandfrancis.com For a substance to biomagnify, it generally needs to be persistent, mobile, and fat-soluble. miami.edu

Evidence Regarding Biomagnification:

The potential for this compound to biomagnify is a subject of ongoing scientific inquiry. For the related compound diisononyl phthalate (DINP), some studies suggest a tendency to decrease in concentration with increasing trophic levels, which is the opposite of biomagnification and is known as trophic dilution. regulations.gov This is often attributed to the ability of organisms at higher trophic levels to metabolize the substance. sfu.caregulations.gov

However, the presence of these compounds in organisms at various levels of the food chain implies that some degree of trophic transfer is occurring. canada.ca The key factor determining whether this transfer results in biomagnification or biodilution is the balance between the rate of intake and the rate of metabolism and excretion. sfu.caregulations.gov

Further research is needed to definitively characterize the biomagnification potential of this compound across different food webs.

Analytical Chemistry and Detection Methodologies for Dinonyl Adipate

Advanced Chromatographic Techniques for Dinonyl Adipate (B1204190) Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of dinonyl adipate. These techniques offer high separation efficiency and specific detection, which are critical for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Environmental and Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. d-nb.inforesearchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which identifies compounds based on their unique mass-to-charge ratio, providing a molecular "fingerprint". monadlabtech.com

In the context of environmental and biological samples, GC-MS has been successfully employed for the simultaneous determination of various plasticizers, including adipates. researchgate.netnih.gov For instance, a GC/MS method was developed to determine 12 phthalates and four other plasticizers, including di(2-ethylhexyl) adipate, in food matrices like vegetable oil and tomato sauce. researchgate.net This highlights the versatility of GC-MS in handling complex samples. monadlabtech.com The analysis of human milk samples for the presence of phthalates and di(2-ethylhexyl) adipate (DEHA) also utilized GC-MS, demonstrating its applicability to biological matrices. nih.gov The NIST WebBook provides mass spectrum data for this compound obtained through electron ionization, which is a common ionization technique in GC-MS. nist.govnih.gov

The effectiveness of GC-MS is often enhanced by tandem mass spectrometry (GC-MS/MS), which offers greater specificity and sensitivity, particularly for targeted analyses in complex mixtures. researchgate.net For example, a GC-MS/MS method was used to determine six priority phthalates and di(ethylhexyl) adipate in maize tortillas. researchgate.net

Table 1: Selected GC-MS Applications for Adipate Analysis

| Analyte(s) | Matrix | Key Findings |

| Di(2-ethylhexyl) adipate and other plasticizers | Vegetable oil, pesto, tomato sauce | Method validated with mean recoveries from 71% to 106% and LOQs of 0.050-0.10 mg/kg for most compounds. researchgate.net |

| Di(2-ethylhexyl) adipate and phthalates | Human milk | DEHA and some phthalates were detected at low frequencies and levels (30.4-237 ng/g). nih.gov |

| Di(2-ethylhexyl) adipate and phthalates | Maize tortilla | Method detection limits were in the range of 0.11-1.84 µg kg-1. researchgate.net |

| Adipate plasticizers | Infant formula | A method for simultaneous determination of 8 adipate plasticizers was developed with LODs of 0.08~0.12 mg/kg. ifoodmm.cn |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Low Volatility Compounds

For compounds with low volatility, such as this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a more suitable analytical technique. chemyx.comirbnet.de LC-MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.comsaspublishers.com This dual selectivity makes LC-MS a powerful tool for analyzing large, polar, ionic, and thermally unstable compounds. chemyx.com

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, making it ideal for clinical diagnostics and the analysis of trace levels of compounds in complex matrices. nih.govnih.gov A study on the human metabolism of diisononyl adipate (DINA) utilized a newly developed online-SPE-LC-MS/MS method to quantify its metabolites in urine, achieving low limits of quantification (LOQs) between 0.3 - 0.6 µg/L. nih.gov Similarly, an online-SPE-LC-MS/MS method was developed for the determination of di-n-butyl adipate (DnBA) metabolites in human urine. nih.gov

Hyphenated Techniques for Complex Matrix Analysis (e.g., LC/APCI/MS)

Hyphenated techniques, which involve the coupling of two or more analytical methods, are essential for the comprehensive analysis of complex samples. ijpsjournal.comajrconline.org These techniques enhance sensitivity, specificity, and efficiency. ijpsjournal.com

Liquid chromatography with atmospheric pressure chemical ionization mass spectrometry (LC/APCI/MS) is a powerful hyphenated technique for the analysis of plasticizers, including adipates, in complex matrices like indoor dust. irbnet.de APCI is particularly suitable for less polar and volatile compounds. jfda-online.com It has been shown to be effective for a broad range of plasticizers, including those with higher molecular weights and lower volatility, for which traditional GC methods are less suited. irbnet.de Research has demonstrated that LC/APCI/MS can successfully determine various plasticizers with recoveries ranging from 105% to 130% and limits of determination as low as 1 µg/g. irbnet.de The optimization of APCI parameters is crucial for achieving high sensitivity. unistra.fr

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate and preconcentrate analytes from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. researchgate.net

Solid-Phase Microextraction (SPME) Enhancements for Volatile Adipates

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. d-nb.inforesearchgate.net It is widely used for the extraction of volatile and semi-volatile compounds from various samples. d-nb.infofiu.edu In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample or its headspace, and the analytes partition into the coating. d-nb.info

Headspace SPME (HS-SPME) coupled with GC-MS is a valuable method for identifying volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). uc.edumdpi.com The choice of fiber coating is crucial for the efficient extraction of target analytes. uc.edunih.gov For instance, a 65-µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber has been found to be effective for the SPME of various phthalates and an adipate ester from water. nih.gov The optimization of SPME parameters such as extraction time and temperature is essential for achieving good sensitivity and repeatability. lns.lu

Table 2: SPME Fiber Selection and Performance for Adipate Analysis

| Fiber Type | Target Analytes | Matrix | Key Findings |

| 65 µm PDMS/DVB | Phthalate (B1215562) esters and one adipate ester | Water | Found to be the most suitable fiber, with detected concentrations ranging from 0.4 µg/L to 3.2 µg/L. nih.gov |

| 65 µm PDMS/DVB | DEHA and eight phthalates | Water | Good responses observed for all analytes with method detection limits ranging from 0.003 µg/L to 0.085 µg/L. nih.gov |

| CAR/PDMS 75 µm | Volatile and semi-volatile organic compounds | Polyurethane resins | Recommended for VOC extraction based on previous research. uc.edu |

Magnetic Solid-Phase Extraction (MSPE) Developments for Trace Analysis

Magnetic Solid-Phase Extraction (MSPE) is an emerging and efficient sample preparation technique that utilizes magnetic nanoparticles as the adsorbent. scielo.org.mx This method offers advantages such as ease of separation, rapid extraction, and the ability to preconcentrate analytes from large sample volumes. researchgate.netresearchgate.net In MSPE, the magnetic adsorbent is dispersed in the sample solution to adsorb the target analytes. The adsorbent is then easily separated from the solution using an external magnetic field. mdpi.com

MSPE has been successfully applied to the extraction of various contaminants, including phthalate esters, from food and environmental samples. mdpi.comresearchgate.netoup.com The use of novel adsorbent materials, such as covalent organic frameworks coated on magnetic nanoparticles, has shown high efficiency in capturing trace analytes. researchgate.net The optimization of MSPE parameters, including the amount of adsorbent, extraction time, and elution solvent, is crucial for achieving high recovery and sensitivity. oup.com This technique is particularly valuable for trace analysis in complex matrices. scispace.com

Optimization of Extraction Efficiency in Diverse Media (e.g., Indoor Dust, Bottled Water)

The accurate quantification of this compound (DINA) and other adipates in various environmental matrices necessitates robust and optimized extraction methodologies. The efficiency of these methods is critical for understanding human exposure pathways through contact with contaminated media such as indoor dust and bottled water.

Indoor Dust: Indoor dust acts as a significant reservoir for semi-volatile organic compounds (SVOCs), including adipate plasticizers. In Germany, DINA has been detected in 5% of house dust samples from daycare centers, albeit at lower concentrations than other plasticizers like DEHP. excli.de Effective extraction from this complex matrix is paramount for accurate exposure assessment.

Methodologies for extracting plasticizers from dust often involve:

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extraction.

Ultrasonic Extraction: Samples are sonicated in a suitable solvent, such as a hexane-dichloromethane mixture, to extract target analytes from the dust particles. chrom-china.com

Following extraction, analysis is typically performed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), which provides the sensitivity and selectivity needed to identify and quantify specific compounds in complex mixtures. chrom-china.comresearchgate.net The optimization of these extraction methods has been shown to yield high quantitative recovery (often 84-103%) for a range of SVOCs. researchgate.net

Bottled Water: The migration of plasticizers from packaging materials into consumables like bottled water is a direct route of human exposure. Headspace solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC/MS) is a validated method for determining the presence of adipates and phthalates in water. nih.gov

Key findings in the optimization of SPME for adipate analysis include:

Fiber Selection: Polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers have demonstrated good performance for extracting a range of plasticizers, including di-2-ethylhexyl adipate (DEHA). nih.gov

Salting-Out Effect: The addition of salt (NaCl) can influence the partitioning of analytes. For heavier adipates like DEHA, partitioning into the headspace was found to be suppressed when NaCl concentrations exceeded 10%. nih.gov

Validated SPME methods have achieved low detection limits, for instance, ranging from 0.003 µg L⁻¹ to 0.085 µg L⁻¹, with good repeatability. nih.gov

Development of Biomonitoring Strategies and Biomarkers for Human Exposure Assessment to this compound

Human biomonitoring (HBM) offers an integrated measure of exposure from all sources and routes, including oral, dermal, and inhalation. excli.de For compounds like DINA, which are rapidly metabolized, the development of biomonitoring strategies relies on identifying and quantifying specific and sensitive urinary metabolites. nih.gov

The human metabolism of DINA was not well-characterized until recently. Based on the known metabolic pathways of structurally similar adipates and phthalates, specific metabolites for DINA were postulated and subsequently identified in human urine. nih.govnih.govexcli.de The primary metabolic process involves hydrolysis of the parent diester to a monoester, followed by oxidative modifications of the alkyl side chain. excli.denih.gov

A study involving human volunteers identified three specific, side-chain oxidized metabolites of DINA:

mono(hydroxy-isononyl) adipate (OH-MINA)

mono(oxo-isononyl) adipate (oxo-MINA)

mono(carboxy-isooctyl) adipate (cx-MIOA) nih.govnih.govexcli.deresearchgate.net

These metabolites were identified and quantified using a newly developed online solid-phase extraction-liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) method with isotope dilution. nih.govnih.gov It is presumed that a major portion of a DINA dose is excreted as non-specific metabolites, such as adipic acid, but these are unsuitable as exposure biomarkers due to their lack of specificity and high background concentrations. nih.govexcli.de

To establish the utility of the identified metabolites as biomarkers, quantitative excretion studies were performed. After administering a single oral dose of DINA to healthy volunteers, the urinary elimination kinetics of the three specific metabolites were characterized. nih.govnih.govexcli.de

The study revealed rapid excretion, with urinary concentrations for all three metabolites peaking between 1.4 and 2.3 hours after the dose. nih.govnih.gov OH-MINA was identified as the major specific metabolite among the three, exhibiting the highest peak concentrations and the most consistent urinary excretion fractions (FUEs) across volunteers. nih.govnih.govresearchgate.net The FUEs, which represent the fraction of the initial DINA dose excreted as a specific metabolite, were found to be relatively low, suggesting extensive metabolism into other, non-specific forms like adipic acid. nih.govexcli.de

Table 1: Elimination Kinetics of Specific DINA Metabolites in Urine After a Single Oral Dose

| Metabolite | Max. Concentration (µg/L) | Time to Peak Conc. (h) | Mean Urinary Excretion Fraction (FUE) |

|---|---|---|---|

| OH-MINA | 23.1 | 1.4 - 2.3 | 0.022% |

| cx-MIOA | 9.83 | 1.4 - 2.3 | 0.009% |

| oxo-MINA | 2.87 | 1.4 - 2.3 | 0.003% |

Data sourced from human dosage studies. nih.govnih.govresearchgate.net

A critical step in validating HBM strategies is to correlate the levels of biomarkers in biological samples with environmental exposure data. However, establishing this link for DINA has proven challenging due to apparently low exposure levels in the general population. nih.govexcli.de

In a pilot study involving 35 German adults with no known specific exposure to DINA, none of the three specific metabolites (OH-MINA, oxo-MINA, cx-MIOA) could be detected in their urine samples. nih.govexcli.deresearchgate.net This finding indicates that the general population's exposure is likely below the levels required for detection by the highly sensitive analytical method used, with an estimated daily intake of less than 50 µg/kg of body weight. nih.govresearchgate.net

This lack of detection is consistent with environmental monitoring data showing that DINA is found less frequently and at lower concentrations in indoor environments compared to other plasticizers. excli.de While a direct correlation for DINA in the general population could not be established, the developed HBM method and the calculated excretion fractions are valuable for assessing exposure in populations that may have higher potential exposures. nih.govexcli.de Studies on other adipates, such as DEHA, have indicated that food is a predominant intake source, but non-dietary sources also contribute significantly to the total body burden, highlighting the complexity of correlating environmental and biomonitoring data. researchgate.netvt.edu

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DINA |

| Di(2-ethylhexyl) adipate | DEHA |

| mono(hydroxy-isononyl) adipate | OH-MINA |

| mono(oxo-isononyl) adipate | oxo-MINA |

| mono(carboxy-isooctyl) adipate | cx-MIOA |

| Di(2-ethylhexyl) phthalate | DEHP |

| Adipic acid | - |

| Hexane | - |

| Dichloromethane | - |

| Polydimethylsiloxane/divinylbenzene | PDMS/DVB |

Toxicological and Ecotoxicological Research of Dinonyl Adipate

Mammalian Toxicology and Human Health Risk Assessment of Dinonyl Adipate (B1204190)

The toxicological profile of dinonyl adipate (DINA) has been evaluated through various studies, although some data gaps remain. Systemic effects observed in rats and dogs after subchronic exposure suggest that absorption of DINA does occur to a significant extent. cpsc.gov

In humans, orally administered DINA is metabolized, and its metabolites are excreted in the urine. nih.gov The metabolic pathway is thought to be similar to other adipates and phthalates, involving initial hydrolysis to a monoester, followed by further oxidation. nih.gov

While the simple monoester of DINA, mono-isononyl adipate (MINA), is a postulated initial metabolite, studies on similar adipates like di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA) have shown that the simple monoester is not excreted in significant amounts in urine. nih.gov Instead, oxidized monoester metabolites are more prominent. For DINA, three specific oxidized monoester metabolites have been identified in human urine: mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). nih.gov

A human study was conducted to investigate the urinary excretion of these three specific oxidized monoester metabolites of DINA. The study provided the first data on human DINA metabolism and excretion. nih.gov

In a study involving human volunteers who ingested a dose of DINA, the urinary excretion of three oxidized metabolites was quantified. The total urinary excretion of these three metabolites accounted for a very small fraction of the administered dose. This low recovery is in line with findings for other adipates, where excretion of oxidized monoester metabolites also represents a small percentage of the initial dose. nih.gov For comparison, the sum of urinary excretion fractions for oxidized monoester metabolites of DEHA was 0.32%, and for DnBA it was 0.49%. nih.gov

| Metabolite | Description |

| OH-MINA | mono(hydroxy-isononyl) adipate |

| oxo-MINA | mono(oxo-isononyl) adipate |

| cx-MIOA | mono(carboxy-isooctyl) adipate |

Following oral administration in humans, DINA metabolites are primarily excreted in the urine. nih.gov The identified oxidized monoester metabolites (OH-MINA, oxo-MINA, and cx-MIOA) are largely excreted in their conjugated form. nih.gov In one study, the percentage of non-conjugated ('free') metabolites in relation to the total amounts was negligible (0-7%) for all three DINA metabolites. nih.gov This suggests that conjugation, likely with glucuronic acid, is a necessary step to increase the hydrophilicity of the metabolites, facilitating their elimination via urine. nih.gov

Elimination of DINA metabolites appears to be rapid, a characteristic observed with other adipate esters. nih.govcpsc.gov

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's hormone system. ffcr.or.jpoup.comendocrine.org Mechanisms of action for EDCs are varied and can include mimicking or blocking hormone actions, altering hormone synthesis and degradation, and interfering with hormone receptors. oup.comendocrine.orgnih.gov The effects of EDCs can be complex, with a single chemical potentially having different effects on different organs or at different life stages. ffcr.or.jp

The European Chemicals Agency (ECHA) dossier for this compound includes an endpoint for endocrine disrupter mammalian screening. europa.eu However, specific studies on the endocrine disruption potential of DINA itself are not widely available in the public domain. Research on structurally similar compounds, such as phthalates, has shown that they can interfere with processes regulated by estrogens and androgens. endocrine.org For instance, some phthalate (B1215562) metabolites have been shown to inhibit the activity of sulfotransferases, enzymes involved in hormone metabolism. mdpi.com

Currently, there are no specific reproductive or developmental toxicity studies available for this compound. cpsc.gov To address this data gap, regulatory bodies have at times used a read-across approach from a structurally similar chemical, di(2-ethylhexyl) adipate (DEHA). cpsc.gov

For DEHA, a developmental toxicity study in rabbits did not show any maternal or developmental effects at the highest dose tested. cpsc.gov However, it is important to note that read-across is an estimation, and dedicated studies on DINA would be necessary for a complete assessment. Standardized testing protocols, such as the OECD Test Guideline 443 for an extended one-generation reproductive toxicity study, are designed to evaluate such effects. oecd.org These studies typically involve exposing sexually mature animals to the test substance before and during mating, gestation, and weaning of the offspring to assess a wide range of reproductive and developmental endpoints. oecd.org

This compound has been evaluated for its potential to cause genetic mutations and cancer. The available data consistently indicate that DINA is not genotoxic. cpsc.gov It has tested negative for gene mutation in both bacterial and mammalian cells, and it did not cause chromosomal damage (clastogenicity) in mammalian cells. cpsc.gov

There have been no long-term carcinogenicity studies conducted on DINA. cpsc.gov However, based on the negative genotoxicity results and the lack of carcinogenicity observed for the analogous compound, DEHA, DINA is not expected to be carcinogenic. cpsc.gov The assessment of genotoxicity and carcinogenicity is a critical part of the risk assessment for chemicals, often involving a battery of in vitro and in vivo tests to determine if a substance can damage DNA or cause cancer. bfr-akademie.decore.ac.uk

| Endpoint | Result for this compound |

| Gene Mutation (Bacterial Cells) | Negative cpsc.gov |

| Gene Mutation (Mammalian Cells) | Negative cpsc.gov |

| Clastogenicity (Mammalian Cells) | Negative cpsc.gov |

| Carcinogenicity | Not tested; Not expected to be carcinogenic cpsc.gov |

Monoester Metabolite Identification and Quantification

Immunomodulatory Effects and Immune System Responses

Limited direct research on the immunomodulatory effects of this compound (DNA) has been published. However, studies on related adipates and other plasticizers provide some insights into potential immune system responses. Adipocytes, or fat cells, are increasingly recognized as active participants in the immune system, capable of altering their metabolic profiles to support immune responses to infection. nih.govnih.gov They can respond to pathogens in a manner that is dependent on the specific infectious agent, highlighting their complex role as immune signaling hubs. nih.govnih.gov

Research on other plasticizers, such as certain phthalates, has indicated potential immunomodulatory activity. For instance, some phthalates have been shown to enhance the production of interleukin-4 (IL-4) in activated CD4+ T cells. cpsc.gov Phthalate exposure has also been associated with immune dysregulation in human studies. researchgate.netresearchgate.net While these findings pertain to different compounds, they underscore the potential for plasticizers to interact with the immune system. The European Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) has noted a lack of specific documentation on the toxicology of this compound. europa.eu

Neurodevelopmental Impacts and Behavioral Alterations

There is a scarcity of specific research focusing on the neurodevelopmental impacts and behavioral alterations directly attributable to this compound. However, the broader category of industrial chemicals has been linked to a "silent pandemic" of neurodevelopmental toxicity. nih.gov The developing human brain is particularly vulnerable to chemical exposures during in utero development, infancy, and early childhood, where even low levels of exposure can potentially cause permanent injury. nih.gov

Studies on the related compound, diisononyl phthalate (DINP), have shown that it can produce behavioral changes in developmental studies. nih.gov For example, one study using a Morris water maze, a test for cognitive abilities, found that mice exposed to DINP showed a less significant decrease in escape latency over a seven-day training period compared to the control group. regulations.gov While these findings are for a different, though structurally related, compound, they highlight the potential for plasticizers to affect neurodevelopment. Concerns have also been raised about the potential for phthalates to cause neurodevelopmental impacts in wildlife. wa.gov

Ecotoxicological Impacts of this compound on Environmental Organisms

Aquatic Ecotoxicity to Invertebrates and Vertebrates

The ecotoxicological impact of this compound on aquatic life has been evaluated through various studies. Due to its low water solubility, it is expected that in aquatic environments, this compound will mainly partition to sediment and suspended particulate matter. canada.ca

Studies on the short-term toxicity of diisononyl adipate to aquatic invertebrates have been conducted. europa.eueuropa.eu Similarly, its short-term toxicity to fish has also been a subject of investigation. europa.eu Research on related compounds, like diisononyl phthalate (DINP), has shown that it was detected in seawater and various marine organisms, although it did not appear to bioconcentrate up the food chain. cpsc.gov In fact, a phenomenon known as trophic dilution was observed, where predators had lower concentrations of the compound than their prey. cpsc.gov The toxicity of phthalates to marine and freshwater invertebrates has been noted as a concern. wa.gov

Interactive Table: Aquatic Ecotoxicity of Related Phthalates

| Species | Compound | Effect |

|---|---|---|

| Daphnids | Higher-molecular-weight phthalate esters | Toxicity appeared to be due to surface entrapment. nih.gov |

| Pimephales promelas (Fathead minnow) | Diisononyl phthalate (DINP) | LC50 >0.19 mg/L for 96 hr. nih.gov |

| Abalone | Dimethyl phthalate (DMP) | One of the most sensitive aquatic organisms. wa.gov |

Terrestrial Ecotoxicity and Soil Organism Responses

The impact of this compound on terrestrial ecosystems is an area of ongoing research. europa.eu Standardized tests are used to determine the effects of chemicals on soil organisms such as earthworms and collembolans, as well as on terrestrial plants. criver.comlabanalysis.it These tests are crucial for the environmental registration of industrial chemicals. criver.com

When released into the soil, this compound is expected to remain within this compartment and is not anticipated to leach into groundwater. canada.ca The assessment of terrestrial ecotoxicity often involves evaluating the impact on soil microorganisms and macroorganisms. europa.eu Studies on other plasticizers, like poly(butylene adipate-co-terephthalate) (PBAT), have shown that high concentrations can affect soil microbial communities and decrease the availability of certain nutrients. mdpi.com

Interactive Table: Standard Terrestrial Ecotoxicity Tests

| Test Organism/System | Test Guideline |

|---|---|

| Earthworms (Acute toxicity) | OECD 207. labanalysis.it |

| Earthworms (Reproduction toxicity) | OECD 222. labanalysis.it |

| Soil Microorganisms (Carbon Transformation) | OECD 217. criver.com |

| Soil Microorganisms (Nitrogen Transformation) | OECD 216. criver.com |

| Collembolan (Reproduction) | OECD 232. criver.com |

| Terrestrial Plants (Seedling Emergence and Growth) | OECD 208. criver.com |

Effects on Microbial Communities and Ecosystem Function

The influence of this compound on microbial communities is a key aspect of its environmental impact. The biodegradation of plasticizers in the environment is largely dependent on microbial activity. For instance, the microbial metabolism of phthalates, under both aerobic and anaerobic conditions, typically starts with the hydrolysis of the ester bonds. regulations.gov

Research on poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable plastic, has shown that its presence in soil can alter the microbial community composition and function. mdpi.com High concentrations of PBAT were found to lead to the development of specific microbial biomarkers and affect soil metabolites. mdpi.com While this research is on a different adipate-based polymer, it highlights the potential for such compounds to influence soil ecosystems. The degradation of phthalate esters by natural microbial communities has been a subject of study to understand their environmental fate. canada.ca

Material Science and Polymer Chemistry Research of Dinonyl Adipate Applications

Role of Dinonyl Adipate (B1204190) as a Plasticizer in Polymer Systems

Dinonyl adipate (DNA) is utilized as a low-temperature plasticizer in various polymer systems, including those based on cellulose (B213188) acetate (B1210297) butyrate, ethyl cellulose, polymethyl methacrylate, polystyrene, and polyvinyl chloride (PVC). nih.gov Plasticizers are additives that increase the flexibility, durability, and processability of a polymer by lowering its glass transition temperature (Tg). kinampark.com The introduction of a lower molecular weight plasticizer like DNA into a polymer matrix increases the "free volume" by spreading the polymer chains apart, which reduces the secondary bonding between them and allows for greater molecular mobility. kinampark.com

Structure-Function Relationships in Enhancing Polymer Flexibility and Durability

The effectiveness of a plasticizer is intrinsically linked to its molecular structure. For adipate esters like this compound, the long, linear alkyl chains contribute significantly to their function. These aliphatic chains effectively disrupt the close packing of polymer chains, thereby increasing the free volume and enhancing flexibility, particularly at low temperatures. kinampark.comresearchgate.net

The process of plasticization involves several stages, starting with the adsorption of the plasticizer onto the polymer resin, followed by its penetration and swelling of the resin particles. researchgate.net Subsequently, the polar groups within the polymer are freed from each other, allowing the polar groups of the plasticizer to interact with them. researchgate.net This re-establishes the polymer structure with the plasticizer integrated, leading to a more flexible material. researchgate.net

The compatibility of a plasticizer with a polymer is crucial for its performance and is related to their respective solubility parameters. This compound has a solubility parameter of 36.4, which falls within the acceptable range for polyvinyl chloride (PVC) resins, indicating good compatibility. google.com This compatibility ensures that the plasticizer is well-retained within the polymer matrix, contributing to long-term flexibility and durability.

The molecular weight and branching of the plasticizer's alcohol chains also play a role. Generally, for a given acid, plasticizer efficiency decreases as the carbon number of the alcohol chain increases. researchgate.net Furthermore, linear plasticizers are typically more efficient at imparting flexibility than their branched counterparts. researchgate.net

Migration Kinetics and Leaching Behavior from Polymer Matrices (e.g., PVC, Food Contact Materials)

A significant aspect of plasticizer research is its tendency to migrate or leach from the polymer matrix over time. This is a critical consideration for applications involving contact with food, beverages, or biological tissues. Plasticizer molecules are not permanently bound to the polymer but exist in a dynamic equilibrium of solvating and de-solvating the polymer chains. kinampark.com

Migration can occur when a plasticized material comes into contact with another substance. researchgate.net The rate of migration is influenced by several factors, including the nature of the plasticizer, the properties of the contact material, temperature, and contact duration. nih.gov In the context of food contact materials, plasticizers like di-(2-ethylhexyl) adipate (DEHA), which is structurally similar to this compound, can migrate into fatty foods. taylorfrancis.comnih.gov Studies have shown that the migration of DEHA from PVC films increases with both contact time and temperature, with the highest levels observed in high-fat foods in direct contact with the film. nih.gov

Research on the leaching of phthalates from PVC microplastics has revealed that the process is governed by aqueous boundary layer diffusion. nih.gov The hydrophobicity of the plasticizer plays a key role, with more hydrophobic plasticizers exhibiting slower diffusion through the aqueous boundary layer. nih.gov The leaching rate is also influenced by the initial concentration of the plasticizer in the polymer, with higher concentrations leading to higher leaching rates. nih.gov

Comparative Analysis with Alternative Plasticizers (e.g., Phthalates, Di(2-ethylhexyl) Adipate)

This compound is often considered as an alternative to phthalate (B1215562) plasticizers, which have faced scrutiny due to potential health concerns. mdpi.com Adipate esters, in general, are known for providing better low-temperature performance in PVC applications compared to phthalates. researchgate.net

Key Comparative Points:

Low-Temperature Flexibility: Adipates like di(2-ethylhexyl) adipate (DEHA) and diisononyl adipate (DINA) are specifically used for low-temperature applications where flexibility needs to be maintained. kinampark.com Phthalates, while effective general-purpose plasticizers, may not offer the same level of low-temperature performance. researchgate.net

Volatility: this compound exhibits lower volatility compared to some other adipates like dioctyl adipate (DOA). google.com For instance, the weight loss on heating for this compound is significantly less than that of DOA. google.com High molecular weight plasticizers generally have lower volatility. kinampark.com

Migration: While adipates offer performance advantages, they can have lower permanence (i.e., higher migration resistance) compared to phthalates. scispace.com The rate of migration depends on the specific plasticizer and the application conditions. For example, DEHA has been shown to migrate from food packaging into various foodstuffs. nih.govnih.gov

Compatibility: The compatibility of a plasticizer with the polymer is crucial. While phthalates are known for their excellent compatibility with PVC, this compound also demonstrates good compatibility due to its suitable solubility parameter. google.comscispace.com

Table 1: Comparative Properties of Selected Plasticizers

| Property | This compound (DNA) | Di(2-ethylhexyl) Adipate (DEHA/DOA) | Phthalates (e.g., DEHP, DINP) |

| Primary Advantage | Good low-temperature performance, low volatility. kinampark.comgoogle.com | Standard for low-temperature applications. kinampark.com | General-purpose, good compatibility, cost-effective. researchgate.netscispace.com |

| Molecular Weight | ~398 g/mol google.com | ~370 g/mol | Varies (e.g., DEHP ~391 g/mol , DINP ~418 g/mol ) |

| Volatility | Low google.com | Higher than DNA google.com | Generally low, especially for higher molecular weight phthalates. kinampark.com |

| Migration | Can migrate, especially in contact with fatty substances. scispace.com | Known to migrate from food packaging. nih.govnih.gov | Migration is a concern, leading to regulatory restrictions. scispace.com |

| Low-Temperature Flexibility | Excellent kinampark.com | Excellent kinampark.com | Good, but generally less effective than adipates. researchgate.net |

This compound in Lubricant Formulations and Tribological Studies

This compound also finds application in the formulation of lubricants and greases, where it functions as a synthetic base oil or an additive. pacificspecialityoils.com Its properties make it suitable for applications requiring good performance at low temperatures. pacificspecialityoils.com

Performance Characteristics in Lubricant Base Stocks and Greases

Adipate esters, including this compound, are characterized by their low viscosity, low pour points, high flash points, and good oxidation stability, making them valuable components in lubricant formulations. pacificspecialityoils.com They are particularly well-suited for low-temperature applications such as in 2/4-stroke engine lubricants and hydraulic fluids. pacificspecialityoils.com

As a synthetic Group V base oil, adipate diesters like diisodecyl adipate (DIDA), which is closely related to this compound, can be used to formulate lubricants with exceptional low-temperature flow properties. zslubes.com They can also be added to Group III and Group IV lubricants to enhance additive solubility, reduce the formation of varnish, and extend the operational life of the fluid. pacificspecialityoils.comzslubes.com

The performance of lubricants containing this compound is influenced by its physical properties. For example, its viscosity at 100°F is approximately 14.9 cS. nih.gov In tribological studies, the viscosity of the lubricant plays a crucial role in its performance, with more viscous esters often showing less change in lubricating properties under varying conditions. researchgate.net

Additive Interactions and Synergistic Effects in Lubricant Performance

This compound can exhibit synergistic effects when used in combination with other lubricant additives. For instance, it can improve the solubility of other additives in the base oil. pacificspecialityoils.comzslubes.com Some additives are specifically designed to work together to achieve a higher level of performance than either could provide individually. machinerylubrication.com An example of this is the combination of certain anti-wear (AW) and extreme-pressure (EP) additives. machinerylubrication.com

Conversely, antagonistic interactions can also occur between additives, which can diminish the lubricant's effectiveness. machinerylubrication.com For example, combinations of dispersants with EP/AW additives or corrosion inhibitors with EP/AW additives can sometimes be antagonistic. machinerylubrication.com Therefore, the formulation of a high-performance lubricant requires a careful selection and balancing of base oils, like this compound, and a suite of additives to ensure compatibility and achieve the desired synergistic effects. researchgate.netmachinerylubrication.com Research in this area focuses on understanding these complex chemical interactions to optimize lubricant performance for specific applications. researchgate.netfrontiersin.org

Regulatory Science and Risk Management Research for Dinonyl Adipate

Global Regulatory Frameworks and Scientific Underpinnings for Chemical Safety Assessment